molecular formula C9H16N2O3 B7923222 [(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid

[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7923222
M. Wt: 200.23 g/mol
InChI Key: JEOTVXJQBLHQEG-QMMMGPOBSA-N
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Description

[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound with a unique structure that includes a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid typically involves the reaction of pyrrolidine derivatives with acetylamino-methyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Amidation reactions: Using acetyl chloride and pyrrolidine derivatives in the presence of a base.

    Reductive amination: Combining pyrrolidine with acetylamino-methyl groups using reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Reacting with halogenating agents to introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl S-(acetamidomethyl)-L-cysteinate monohydrochloride: A compound with a similar structure but different functional groups.

    Pyridinium salts: Structurally diverse compounds with a pyrrolidine ring, used in various applications.

Uniqueness

[(S)-2-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound for further study and development.

Properties

IUPAC Name

2-[(2S)-2-(acetamidomethyl)pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7(12)10-5-8-3-2-4-11(8)6-9(13)14/h8H,2-6H2,1H3,(H,10,12)(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOTVXJQBLHQEG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H]1CCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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